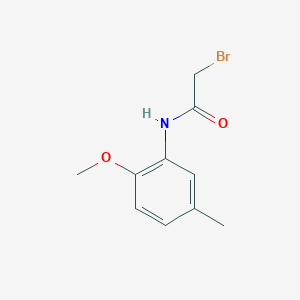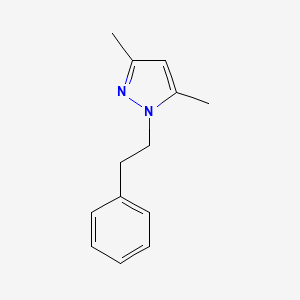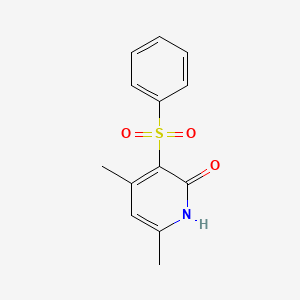![molecular formula C22H21FN4O2 B2361617 8-[3-(4-fluorophénoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2177366-16-2](/img/structure/B2361617.png)
8-[3-(4-fluorophénoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
The exact mass of the compound 8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les maladies neurodégénératives
Le système cyclique du triazole, présent dans le composé, a été associé à des effets thérapeutiques potentiels contre les maladies neurodégénératives . Plus précisément, l'interaction de composés similaires avec l'acétylcholinestérase (AChE) a été étudiée pour le développement de nouveaux traitements pour contrer la neurodégénérescence, comme la maladie d'Alzheimer. L'inhibition de l'AChE peut entraîner une augmentation des niveaux d'acétylcholine, ce qui peut contribuer à atténuer les symptômes liés au déclin cognitif.
Développement d'agents anticancéreux
Les dérivés du triazole se sont avérés prometteurs en tant qu'agents anticancéreux. Ils ont été évalués pour leurs activités cytotoxiques contre diverses lignées cellulaires cancéreuses, y compris MCF-7 et HCT-116 . La capacité à induire l'apoptose dans les cellules cancéreuses tout en démontrant des effets cytotoxiques minimes sur les cellules normales rend ces composés particulièrement intéressants pour la recherche sur la thérapie anticancéreuse.
Applications antibactériennes et antivirales
La partie 1,2,3-triazole est connue pour ses activités antibactériennes et antivirales . La recherche sur la synthèse de composés à base de triazole et leur évaluation biologique pourrait conduire au développement de nouveaux médicaments efficaces contre les souches résistantes de bactéries et de virus.
Optimisation des propriétés pharmacocinétiques
La structure du composé permet de prédire ses propriétés pharmacocinétiques, ce qui est crucial pour la découverte de médicaments . Comprendre comment le composé est absorbé, distribué, métabolisé et excrété peut éclairer la conception de médicaments plus efficaces et plus sûrs.
Études d'amarrage moléculaire
Des études d'amarrage moléculaire peuvent être menées pour prédire comment le composé interagit avec diverses cibles biologiques . Ceci est particulièrement utile dans la conception de médicaments ayant des mécanismes d'action spécifiques, tels que les inhibiteurs enzymatiques ou les agonistes des récepteurs.
Bioconjugaison et biologie chimique
Le cycle triazole sert de lien polyvalent dans la bioconjugaison, qui est utilisée pour fixer les médicaments aux transporteurs ou pour marquer les molécules pour l'imagerie . Cette application est précieuse en biologie chimique pour suivre l'emplacement et la concentration des médicaments dans les systèmes biologiques.
Propriétés
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-16-4-8-20(9-5-16)29-21-3-1-2-15(12-21)22(28)27-17-6-7-18(27)14-19(13-17)26-11-10-24-25-26/h1-5,8-12,17-19H,6-7,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQSGHHMDZIDGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N5C=CN=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
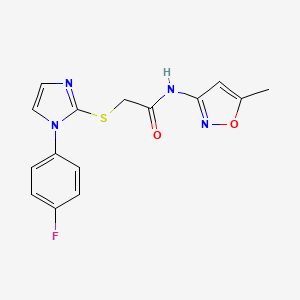
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)
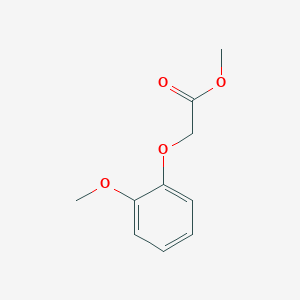
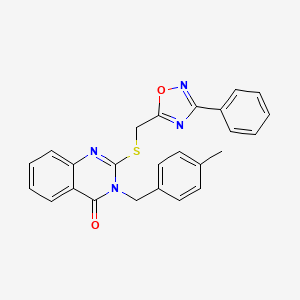
![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)
